molecular formula C17H18N2OS B495360 1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 328977-90-8

1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B495360
CAS No.: 328977-90-8
M. Wt: 298.4g/mol
InChI Key: RRADDAJGMWOTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with carboxylic acid derivatives or aldehydes . For the specific compound , the synthetic route may involve the reaction of 1-methylbenzimidazole with 2-(4-methylphenoxy)ethylthiol under appropriate conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium metabisulphite .

Industrial Production Methods

Industrial production of benzimidazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzimidazole, 1-methyl-2-[2-(4-methylphenoxy)ethylthio]- involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

328977-90-8

Molecular Formula

C17H18N2OS

Molecular Weight

298.4g/mol

IUPAC Name

1-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole

InChI

InChI=1S/C17H18N2OS/c1-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)19(17)2/h3-10H,11-12H2,1-2H3

InChI Key

RRADDAJGMWOTNH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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